Methyl 1,4-diazepane-5-carboxylate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

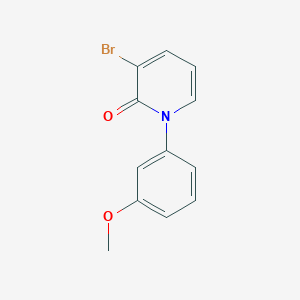

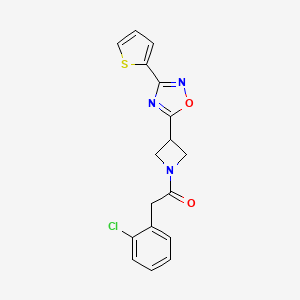

The molecular structure of Methyl 1,4-diazepane-5-carboxylate dihydrochloride consists of a diazepane ring (a seven-membered heterocycle) with a carboxylate group and a methyl ester. The two hydrochloride ions are associated with the nitrogen atoms. Refer to the InChI code for the exact arrangement of atoms .

Applications De Recherche Scientifique

Chemical Synthesis and Ring Expansion Techniques

The synthesis and reactions of diazepane derivatives are pivotal in organic chemistry, providing a foundation for developing various pharmaceuticals and compounds with significant biological activity. A study by Fesenko et al. (2015) exemplifies this by detailing the nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines. This research highlights a method for synthesizing polysubstituted tetrahydro-1H-1,3-diazepin-2-ones, revealing the influence of nucleophiles on diastereoselectivity. This synthesis approach underscores the versatility of diazepane derivatives in chemical reactions and their potential application in creating diverse molecular structures (Fesenko, A., Trafimova, L. A., Albov, D. V., & Shutalev, A., 2015).

Practical Synthesis for Medical Applications

The practical synthesis of diazepane derivatives, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, showcases the relevance of these compounds in medicinal chemistry. Gomi et al. (2012) have established a synthesis route for this key intermediate of Rho–kinase inhibitor K-115, demonstrating the compound's significance in drug development and production. This work not only provides a scalable synthesis method but also emphasizes the role of diazepane derivatives in synthesizing inhibitors with potential therapeutic applications (Gomi, N., Kouketsu, A., Ohgiya, T., & Shibuya, K., 2012).

Role in Synthesizing Serotonin-3 Receptor Antagonists

Diazepine rings are crucial in synthesizing compounds with significant biological activities. Harada et al. (1998) describe an efficient method for synthesizing optically active hexahydro-1,4-diazepine, a key intermediate of DAT-582, a potent and selective serotonin-3 receptor antagonist. This research underscores the importance of diazepane derivatives in developing drugs targeting the central nervous system, highlighting their potential in treating conditions influenced by serotonin receptors (Harada, H., Morie, T., Suzuki, T., Yoshida, T., & Kato, S., 1998).

Expanding Synthetic Methodologies

The diversification of synthetic methodologies involving diazepane derivatives is essential for advancing organic chemistry and medicinal chemistry. Bullock et al. (1972) explored the ring expansion of a chloromethyl-tetrahydropyrimidinone to produce methoxy- and cyano- derivatives of diazepine carboxylates, demonstrating innovative approaches to manipulating diazepine structures for synthesizing new compounds. This work not only contributes to the synthetic repertoire of organic chemists but also opens new avenues for developing diazepane-based molecules with varied biological activities (Bullock, E., Carter, R., Gregory, B., & Shields, D. C., 1972).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 1,4-diazepane-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-2-3-8-4-5-9-6;;/h6,8-9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJXXSVKDVAAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,4-diazepane-5-carboxylate dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)

![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)

![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)